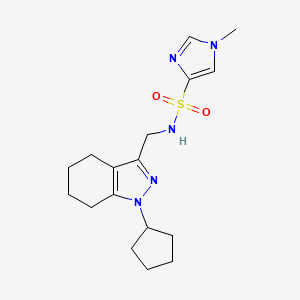

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex chemical compound with potential applications in various scientific fields. Its unique structure, which includes a cyclopentyl group, a tetrahydroindazole moiety, and an imidazole sulfonamide group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Tetrahydroindazole Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Cyclopentyl Group: This step often involves alkylation reactions.

Formation of the Imidazole Sulfonamide Group: This can be done through sulfonation and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Its ability to inhibit Janus kinases (JAKs) is particularly noteworthy as these enzymes play a crucial role in mediating inflammatory signaling pathways. By inhibiting JAKs, the compound may alleviate inflammation and pain associated with conditions such as rheumatoid arthritis and other inflammatory diseases .

Cancer Treatment Potential

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has also been investigated for its potential in cancer treatment. Studies have shown that compounds with similar structures can inhibit the activity of SMYD proteins (SMYD2 and SMYD3), which are implicated in various cancers. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancerous cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The structural components that enhance lipophilicity could improve its ability to penetrate bacterial membranes, making it a candidate for further investigation in antimicrobial therapy .

Case Study 1: Inhibition of Janus Kinases

A study focused on the inhibition of Janus kinases by this compound demonstrated significant reductions in inflammatory markers in vitro. The results indicated that treatment with this compound led to decreased levels of cytokines associated with inflammation .

Case Study 2: Anticancer Efficacy

In a preclinical model of breast cancer, the administration of this compound resulted in a marked decrease in tumor size compared to control groups. The mechanism involved was attributed to the downregulation of SMYD proteins and subsequent activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can be compared with other similar compounds, such as:

- N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxypropanamide

- N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

- N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dimethoxybenzamide

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structural components include:

- Cyclopentyl Group : Enhances lipophilicity and bioavailability.

- Indazole Moiety : Associated with anticancer activities.

- Imidazole Ring : Plays a role in various enzyme inhibition mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial in bacterial growth inhibition.

- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are vital in cancer treatment due to their role in cell signaling pathways.

- Neurotransmitter Modulation : The indazole derivatives may influence neurotransmitter systems, potentially impacting neurological disorders.

Table 1: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of dihydropteroate synthase | |

| Anticancer | Kinase inhibition | |

| Neurotransmitter modulation | Modulation of neurotransmitter systems |

Case Studies and Research Findings

Recent studies have evaluated the biological efficacy of similar compounds, providing insights into the potential applications of this compound:

- Anticancer Activity : Research has indicated that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against cancer cells, suggesting potent anticancer properties ( ).

- Neuroprotective Effects : Studies have shown that indazole derivatives can protect neuronal cells from apoptosis by modulating various signaling pathways. This highlights the potential for developing neuroprotective agents from this class of compounds ( ).

- Antimicrobial Properties : The sulfonamide group is well-documented for its antibacterial effects. Compounds with this moiety have been effective against a range of bacterial strains ( ).

Properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2S/c1-21-11-17(18-12-21)25(23,24)19-10-15-14-8-4-5-9-16(14)22(20-15)13-6-2-3-7-13/h11-13,19H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEGJXKBPGPPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.